molecular formula C2H3BF3K B043214 Potassium vinyltrifluoroborate CAS No. 13682-77-4

Potassium vinyltrifluoroborate

Cat. No.: B043214
CAS No.: 13682-77-4
M. Wt: 133.95 g/mol
InChI Key: ZCUMGICZWDOJEM-UHFFFAOYSA-N
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Description

Potassium vinyltrifluoroborate (KCH₂=CHBF₃) is an organoboron reagent widely used in cross-coupling reactions due to its stability and versatility. Synthesized via the reaction of vinyl magnesium bromide with trimethyl borate, followed by treatment with potassium hydrogen difluoride (KHF₂) , it is air-stable and shelf-stable, circumventing the handling challenges of moisture-sensitive boronic acids . Its applications span Suzuki-Miyaura couplings, Heck reactions, and Rh(III)-catalyzed C–H functionalizations, enabling the synthesis of styrenes, chromenes, and bioactive heterocycles .

Preparation Methods

Grignard Reagent-Mediated Synthesis via Trimethyl Borate

Reaction Mechanism and Standard Protocol

The most widely documented method involves the stepwise reaction of vinylmagnesium bromide with trimethyl borate, followed by potassium bifluoride (KHF₂) treatment. The process begins with the nucleophilic attack of the Grignard reagent on the electrophilic boron center in trimethyl borate, forming a tetracoordinated borate intermediate . Subsequent protonolysis with aqueous hydrochloric acid yields vinylboronic acid, which undergoes fluoridation with KHF₂ to produce the target potassium vinyltrifluoroborate salt.

Key steps include:

  • Boronation : At −78°C, vinylmagnesium bromide (1.0 M in tetrahydrofuran [THF]) is added dropwise to trimethyl borate in THF, forming a white slurry .

  • Acid Quenching : The intermediate is treated with 2 M HCl, extracting the crude boronic acid into diethyl ether.

  • Fluoridation : Reaction with KHF₂ in aqueous THF precipitates the final product as a crystalline solid .

Optimization and Scalability

Studies demonstrate that this method achieves yields exceeding 85% for the boronic acid intermediate and 70–75% for the final trifluoroborate salt . Critical parameters include:

  • Temperature Control : Maintaining −78°C during Grignard addition prevents side reactions.

  • Solvent System : THF/H₂O mixtures (4:1 v/v) optimize fluoride ion availability during fluoridation .

  • Stoichiometry : A 1:1 molar ratio of vinylmagnesium bromide to trimethyl borate minimizes dimerization byproducts.

Table 1 summarizes representative yields under varying conditions:

EntryGrignard ReagentBorate EsterKHF₂ Equiv.Yield (%)
1VinylMgBrB(OMe)₃1.275
2VinylMgClB(OiPr)₃1.568
3VinylMgBrB(OMe)₃1.072

Fluoridation of Vinyl Pinacol Borate Intermediates

Two-Step Synthesis from Pinacol Borate Esters

An alternative route, detailed in a 2012 patent, avoids Grignard reagents by utilizing vinyl pinacol borate as the precursor . The protocol involves:

  • Boron Esterification : Reacting vinyl Grignard reagents (e.g., vinylMgCl or vinylMgBr) with 1-substituted pinacol borates (e.g., methoxy or isopropoxy derivatives) in THF at room temperature.

  • Fluoridation : Treating the isolated vinyl pinacol borate with excess potassium bifluoride in dimethylformamide (DMF) at 80–100°C for 6–8 hours.

This method reported yields of 66–69% for this compound after recrystallization from methyl tert-butyl ether .

Advantages and Limitations

  • Advantages :

    • Eliminates cryogenic conditions required for Grignard reactions.

    • Compatible with air-stable pinacol borate esters.

  • Limitations :

    • Lower overall yields compared to the Grignard route.

    • Requires rigorous drying to prevent hydrolysis of the pinacol borate intermediate.

Table 2 contrasts the two methods:

ParameterGrignard/Trimethyl Borate Pinacol Borate Fluoridation
Starting MaterialsVinylMgBr, B(OMe)₃VinylMgX, R-OB(pin)
Reaction Temperature−78°C to RT80–100°C
Typical Yield70–75%66–69%
ScalabilityKilogram-scale demonstratedLimited to batch reactors

Challenges in Reaction Optimization

Byproduct Formation and Mitigation

A notable side reaction occurs during attempts to synthesize this compound via tellurium intermediates, where nBuBF₃K forms as a byproduct . Radical pathways involving homolytic cleavage of Te–C bonds contribute to this issue, emphasizing the need for strictly anhydrous conditions and controlled stoichiometry .

Solvent and Ligand Effects

The choice of solvent significantly impacts yield:

  • THF/H₂O : Optimal for Grignard-derived routes due to borate solubility .

  • DMF : Essential for solubilizing potassium bifluoride in pinacol borate methods but risks decomposition above 100°C .

Ligands such as PPh₃ (2–6 mol%) stabilize palladium catalysts in subsequent cross-coupling applications but are unnecessary during the synthesis itself .

Industrial Applications and Large-Scale Production

Kilogram-Scale Manufacturing

The Grignard route has been successfully scaled to produce multi-kilogram quantities of this compound . Key considerations include:

  • Continuous Flow Systems : Minimize exothermic risks during Grignard addition.

  • Recrystallization Protocols : Methyl tert-butyl ether/acetone mixtures achieve >95% purity .

Cost-Benefit Analysis

  • Grignard Method : Higher yields offset the cost of cryogenic equipment.

  • Pinacol Borate Method : Reduced safety risks but higher raw material costs (e.g., pinacol borate esters).

Chemical Reactions Analysis

LX-2931 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: LX-2931 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Cross-Coupling Reactions

KVTFB is primarily employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. It acts as a coupling partner for aryl halides and other electrophiles.

Reaction TypeKey FeaturesReference
Suzuki-Miyaura CouplingForms C-C bonds; compatible with various electrophiles
Buchwald-Hartwig CouplingSelective coupling with secondary cyclic boron species

C–H Functionalization

Recent studies have demonstrated KVTFB's effectiveness in Rh(III)-catalyzed C–H functionalization reactions, enabling the synthesis of complex nitrogen-containing heterocycles.

  • Case Study : Insertion reactions using KVTFB led to the formation of tetrahydroisoquinolones with high regioselectivity, showcasing its utility in synthesizing biologically relevant compounds .

Trifluoromethylation Reactions

KVTFB has been utilized in iron(II)-catalyzed trifluoromethylation reactions, providing high selectivity for E/Z configurations in vinyl substrates. This application is particularly valuable for introducing trifluoromethyl groups into organic molecules, enhancing their biological activity.

Reaction TypeSelectivityReference
Iron(II)-catalyzed> 95:5 E/Z selectivity

Polymer Chemistry

KVTFB also finds applications in polymer chemistry, where it serves as a monomer for the synthesis of fluorinated polymers. Its incorporation can impart unique properties such as increased thermal stability and chemical resistance.

Development of Functionalized Trifluoroborates

Research has shown that KVTFB can undergo hydroboration followed by cross-coupling to generate functionalized trifluoroborates, which are valuable intermediates in organic synthesis .

Pharmaceutical Synthesis

KVTFB is increasingly used as an intermediate in pharmaceutical synthesis due to its ability to facilitate complex transformations while maintaining functional group integrity .

Mechanism of Action

LX-2931 exerts its effects by inhibiting sphingosine-1-phosphate lyase, leading to increased levels of sphingosine-1-phosphate. This results in the modulation of immune cell trafficking and a reduction in inflammation. The molecular targets include sphingosine-1-phosphate receptors, which play a crucial role in immune cell signaling and function .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Potassium vinyltrifluoroborate demonstrates superior reactivity compared to other organoboron reagents. For example:

  • vs. Potassium trans-Styryltrifluoroborate : In chromene synthesis, this compound yielded lower products (e.g., 60–70%) compared to potassium trans-styryltrifluoroborate (80–90%), suggesting steric or electronic limitations in specific substrates .
  • vs. Vinylboronic Acids/Esters : Unlike vinylboronic acids, which require anhydrous conditions, this compound tolerates aqueous reaction media and achieves higher yields in Suzuki-Miyaura couplings (Table 1) .

Table 1. Suzuki-Miyaura Coupling Yields with Aryl Bromides

Aryl Bromide Substrate Product Yield (%) Reference
4-Bromoacetophenone 83
4-Bromobenzonitrile 85
4-Bromoanisole 77

Stability and Handling

  • vs. Boronic Acids : this compound’s trifluoroborate moiety enhances stability, enabling storage at room temperature without degradation, unlike boronic acids that require inert atmospheres .
  • vs. Ethyl Vinyltrifluoroborate : Both reagents show similar efficiency in copper-catalyzed allene synthesis (84–88% yields), but this compound is preferred for its compatibility with polar solvents .

Regioselectivity in C–H Activation

In Rh(III)-catalyzed annulations, this compound exhibits complementary regioselectivity to terminal alkenes. For example, it inserts into benzhydroxamates to form 4-borylated tetrahydroisoquinolones, whereas styrenes favor 5-substituted products. This divergence arises from the polarized C=C bond in the trifluoroborate, which directs insertion at the β-position .

Table 2. Regioselectivity Comparison in Rh(III)-Catalyzed Reactions

Substrate Major Product Position Yield (%) Reference
This compound 4-Borylated isoquinolone 72–85
Styrene 5-Substituted isoquinolone 65–78

Functional Group Tolerance

This compound outperforms other trifluoroborates in reactions with electron-deficient aryl bromides.

Advantages

  • Chemoselectivity : Couples preferentially with diazonium salts over aryl halides (e.g., iodides/bromides remain intact) .
  • Microwave Compatibility : Enables rapid vinylation of sterically hindered substrates (e.g., 3,5-bis(benzyloxy)aryl bromides) in <1 hour .

Limitations

  • Lower Yields in Sterically Crowded Systems : Reactions with ortho-substituted aryl bromides yield <60% due to hindered Pd coordination .
  • Oxidative Sensitivity : While stable under basic conditions, the trifluoroborate group oxidizes in strongly acidic media, limiting its use in protodeborylation reactions .

Biological Activity

Potassium vinyltrifluoroborate (CAS No. 13682-77-4) is a versatile organoboron compound with significant implications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesis, applications, and relevant case studies, highlighting its role in medicinal chemistry and organic transformations.

  • Molecular Formula : C₂H₃BF₃K
  • Molecular Weight : 133.95 g/mol
  • Melting Point : 240-242 °C
  • Solubility : Moderately soluble in organic solvents.

This compound serves as a nucleophilic partner in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Key Reaction Mechanism

  • Formation of the Palladium Complex : The reaction typically starts with the coordination of this compound to a palladium catalyst.
  • Transmetalation : The vinyl group is transferred to the palladium center, forming a new carbon-palladium bond.
  • Coupling with Electrophiles : The activated palladium species then couples with aryl or alkenyl electrophiles to yield styrenes or other substituted products.

Medicinal Chemistry

This compound has been utilized in the synthesis of various biologically active compounds, including:

  • g-Secretase Inhibitors : These compounds are crucial for developing treatments for Alzheimer's disease.
  • Vanilloid Receptor Antagonists : Compounds targeting TRPV1 receptors for pain management.
  • Dopamine Receptor Modulators : Important for neuropharmacology and treatment of psychiatric disorders.

Case Study 1: Suzuki-Miyaura Coupling

In a notable study, this compound was employed in the Suzuki-Miyaura coupling with arenediazonium salts to synthesize functionalized styrenes. The reaction conditions were optimized using various palladium sources and bases, yielding moderate to good results across multiple substrates (Table 1) .

EntryAryl BromideCoupling Product% Isolated Yield
14-BromoacetophenoneStyrene Derivative79%
2p-BromoanisoleStyrene Derivative82%
3Acetyl-substituted BromideStyrene Derivative85%

Case Study 2: Rhodium-Catalyzed Reactions

Another study demonstrated the efficiency of this compound in Rh(III)-catalyzed C–H bond functionalizations. The compound was shown to undergo regioselective alkenylation with benzamide derivatives, producing tetrahydroisoquinolones under mild conditions .

Safety and Toxicology

While this compound is generally safe when handled properly, it is essential to consider its potential toxicity and environmental impact. It is classified as a hazardous substance; therefore, appropriate safety measures must be taken during its handling and disposal.

Q & A

Basic Research Questions

Q. What are the key advantages of potassium vinyltrifluoroborate over other organoboron reagents in cross-coupling reactions?

this compound exhibits superior air and moisture stability compared to boronic acids and boronate esters, enabling long-term storage without degradation. Its compatibility with oxidative conditions makes it ideal for Suzuki-Miyaura couplings, where it avoids protodeboronation side reactions common in boronic acids. The trifluoroborate group enhances electrophilicity, facilitating efficient transmetallation in Pd-catalyzed reactions .

Q. How can researchers ensure the stability of this compound during storage and handling?

Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen or argon). Use airtight containers to prevent hydrolysis. Always handle with nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact, as the compound is classified for acute toxicity and skin corrosion (GHS Category 1C) .

Q. What are the standard protocols for synthesizing this compound?

The compound is typically prepared via Grignard or lithiation routes:

  • Grignard method : React vinylmagnesium bromide with trimethyl borate at −78°C, followed by treatment with KHF₂.
  • Ortho-lithiation : Generate the vinyllithium intermediate from vinyl halides, then quench with B(OR)₃ and KHF₂. Yields exceeding 85% are achievable with rigorous exclusion of moisture .

Advanced Research Questions

Q. How does the regioselectivity of this compound in Rh(III)-catalyzed C–H activation differ from terminal alkenes?

In Rh(III)-catalyzed annulations with benzohydroxamates, this compound exhibits complementary regioselectivity compared to terminal alkenes. For example, it favors 4-borylated isoquinolones, whereas terminal alkenes typically yield 3-substituted products. This divergence arises from the electronic effects of the trifluoroborate group, which modulate migratory insertion pathways .

Q. What mechanistic insights explain stereochemical inversions during the preparation of this compound salts?

Radical-mediated pathways can promote stereoinversion in vinylic intermediates. For example, homolytic cleavage of Te–C bonds in vinylic tellurides generates radical species that lead to Z/E isomerization. Radical traps (e.g., TEMPO) or low-temperature conditions mitigate this issue .

Q. Why does this compound show low reactivity in Suzuki-Miyaura couplings with secondary alkyl electrophiles?

The trifluoroborate group’s strong electron-withdrawing effect reduces nucleophilicity at the β-carbon, hindering transmetallation with Pd catalysts optimized for aryl/heteroaryl substrates. To overcome this, use PdCl₂(dtbpf) with CsF as an additive, which enhances oxidative addition and stabilizes the Pd intermediate .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions with heteroaryl bromides?

Discrepancies often arise from electronic and steric effects of heteroaryl groups. For example:

  • Electron-deficient heteroarenes (e.g., pyridine bromides): Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C for yields >75%.
  • Bulky substrates (e.g., 2-bromothiophene): Switch to XPhos ligand and increase reaction time to 24 hours. Systematic screening of ligands and solvents is critical .

Q. Methodological Considerations

Q. What are the best practices for analyzing cross-coupling reaction outcomes with this compound?

  • TLC monitoring : Use hexane/ethyl acetate (4:1) with UV visualization.
  • Quantitative NMR : Employ ¹⁹F NMR to track trifluoroborate consumption (δ = −135 to −145 ppm).
  • GC-MS : Identify volatile byproducts (e.g., protodeboronated alkenes).
  • Isolation : Purify via silica gel chromatography or recrystallization from EtOH/H₂O .

Q. How can researchers optimize reaction conditions for challenging substrates in Rh-catalyzed annulations?

  • Solvent : Use 1,2-dichloroethane for improved solubility of aromatic substrates.
  • Temperature : Lower temperatures (40°C) favor regioselectivity but require longer reaction times (24–48 hours).
  • Additives : AgSbF₆ (10 mol%) accelerates C–H activation by abstracting acetate ligands from the Rh catalyst .

Properties

IUPAC Name

potassium;ethenyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMGICZWDOJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635557
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-77-4
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium vinyltrifluoroborate
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